tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]butyl}carbamate
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Overview
Description
tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]butyl}carbamate: is a synthetic organic compound that features a tert-butyl carbamate group attached to a butyl chain, which is further linked to a fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]butyl}carbamate typically involves multiple steps, starting with the preparation of the fluoropyridine intermediate. The general synthetic route can be summarized as follows:
Formation of the Fluoropyridine Intermediate:
Attachment of the Butyl Chain: The next step involves the formation of a butyl chain, which is then linked to the fluoropyridine intermediate through a formamide linkage.
Introduction of the tert-Butyl Carbamate Group: Finally, the tert-butyl carbamate group is introduced via a carbamation reaction, typically using tert-butyl chloroformate and a suitable base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]butyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: Nucleophilic substitution reactions are common, especially at the fluoropyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]butyl}carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]butyl}carbamate involves its interaction with specific molecular targets. The fluoropyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The formamide linkage and tert-butyl carbamate group contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(5,5-difluoropiperidin-3-yl)carbamate
- tert-butyl (6-fluoropyridin-3-yl)carbamate
- tert-butyl (2-chloro-5-fluoropyridin-3-yl)carbamate
Uniqueness
tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]butyl}carbamate is unique due to its specific structural features, such as the combination of a fluoropyridine moiety with a formamide linkage and a tert-butyl carbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
tert-butyl N-[3-[(6-fluoropyridine-3-carbonyl)amino]butyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O3/c1-10(7-8-17-14(21)22-15(2,3)4)19-13(20)11-5-6-12(16)18-9-11/h5-6,9-10H,7-8H2,1-4H3,(H,17,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJUCJUMBXCPHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)OC(C)(C)C)NC(=O)C1=CN=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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